molecular formula C24H17NO B12944758 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine

Katalognummer: B12944758
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: SZOFSHPSDMYXKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine: is an organic compound with the molecular formula C24H17NO. It is a solid substance, typically appearing as white or light yellow crystals. This compound is known for its applications in various fields, including medicine and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine generally involves a multi-step reaction. One common method starts with benzofuran as the initial material, which undergoes a reaction under alkaline conditions with nitrobenzene to form a nitro product. This nitro product is then reduced to the corresponding amine using reagents such as sodium nitrite .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving crystallization or other purification methods to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically produces amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to nucleic acids, allowing for the detection and quantification of these molecules in biological samples. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    3-Aminodibenzofuran: This compound is structurally similar and shares some chemical properties with N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine.

    Dibenzofuran: Another related compound, often used in similar applications.

Uniqueness: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine is unique due to its specific biphenyl and dibenzofuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications, such as advanced organic synthesis and specific biological assays .

Eigenschaften

Molekularformel

C24H17NO

Molekulargewicht

335.4 g/mol

IUPAC-Name

N-(4-phenylphenyl)dibenzofuran-3-amine

InChI

InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H

InChI-Schlüssel

SZOFSHPSDMYXKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.